molecular formula C14H11N3O2 B12113548 2-Phenylbenzo[d]oxazole-5-carbohydrazide

2-Phenylbenzo[d]oxazole-5-carbohydrazide

Cat. No.: B12113548
M. Wt: 253.26 g/mol
InChI Key: CRWIIWQHMNOOAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylbenzo[d]oxazole-5-carbohydrazide is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylbenzo[d]oxazole-5-carbohydrazide typically involves multiple steps. One common method starts with the cyclization of intermediates such as 2-aminophenol with aldehydes or carboxylic acids to form the benzoxazole core . The subsequent steps involve the introduction of the phenyl group and the carbohydrazide moiety. Specific reagents and conditions include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production involve optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-Phenylbenzo[d]oxazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole core.

    Substitution: The phenyl and carbohydrazide groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenylbenzo[d]oxazole-5-carbohydrazide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its potential as a tyrosinase inhibitor and its applications in various fields make it a compound of significant interest .

Properties

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

2-phenyl-1,3-benzoxazole-5-carbohydrazide

InChI

InChI=1S/C14H11N3O2/c15-17-13(18)10-6-7-12-11(8-10)16-14(19-12)9-4-2-1-3-5-9/h1-8H,15H2,(H,17,18)

InChI Key

CRWIIWQHMNOOAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.